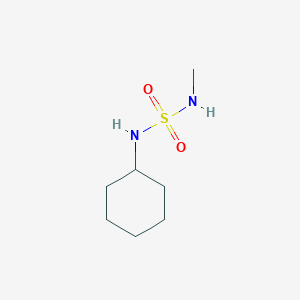

Sulfamide, N-cyclohexyl-N'-methyl-

Description

Overview of Sulfamide (B24259) Chemistry and its Academic Significance

Sulfamides represent a class of organosulfur compounds characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. This functional group is a structural analog of urea and has garnered considerable attention in the field of medicinal chemistry. The tetrahedral geometry of the sulfur atom in sulfamides provides a three-dimensional arrangement that can facilitate interactions with biological targets.

The academic significance of sulfamide chemistry is rooted in its versatility and potential for bioisosteric replacement of other functional groups, such as sulfonamides, sulfamates, and ureas, in drug design. This allows for the modulation of a molecule's physicochemical properties and biological activity. Sulfamide derivatives have been investigated for a wide range of therapeutic applications, demonstrating their importance in the development of novel pharmaceutical agents.

Contextualization of N-Cyclohexyl-N'-methylsulfamide within Sulfamide Derivatives Research

N-Cyclohexyl-N'-methylsulfamide is a specific derivative within the larger family of sulfamides. While comprehensive research focusing solely on this compound is limited, its structural motif, the N-cyclohexyl-N-methylsulfamoyl group, has been incorporated into more complex molecules of significant scientific interest.

Statement of Research Objectives and Scope

The primary objective of this article is to provide a focused overview of N-Cyclohexyl-N'-methylsulfamide based on available scientific information. The scope is strictly limited to its chemical context, its relationship to the broader field of sulfamide chemistry, and its application as a structural component in more complex molecules. Due to the limited direct research on the isolated compound, this article will leverage data from a well-characterized derivative to illustrate the properties and potential applications of the N-cyclohexyl-N'-methylsulfamoyl moiety.

Research Findings

Detailed research findings for N-Cyclohexyl-N'-methylsulfamide as a standalone compound are not extensively available in the reviewed literature. However, its incorporation into the more complex molecule, 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide, provides insight into its chemical utility and potential biological relevance.

This larger compound has been identified as a synthetic thiophene carboxamide with potential applications in medicinal chemistry, specifically as an inhibitor of fatty acid binding proteins, which are implicated in various metabolic disorders. evitachem.com The synthesis of this molecule involves a multi-step process that includes the introduction of the N-cyclohexyl-N-methylsulfamoyl group. evitachem.com

Below is a data table summarizing the properties of this representative compound containing the N-Cyclohexyl-N'-methylsulfamoyl moiety.

| Property | Value |

| Compound Name | 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide |

| CAS Number | 896299-63-1 |

| Molecular Formula | C22H29N3O4S2 |

| Molecular Weight | 463.6 g/mol |

| Chemical Class | Thiophene carboxamide, Sulfamoyl compound |

| Primary Application | Pharmaceutical research, specifically as a potential inhibitor of fatty acid binding proteins (FABPs) |

Data sourced from chemical databases and research publications. evitachem.com

Structure

3D Structure

Properties

CAS No. |

26120-13-8 |

|---|---|

Molecular Formula |

C7H16N2O2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

N-(methylsulfamoyl)cyclohexanamine |

InChI |

InChI=1S/C7H16N2O2S/c1-8-12(10,11)9-7-5-3-2-4-6-7/h7-9H,2-6H2,1H3 |

InChI Key |

ZUIXLTHNGZTCBH-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)NC1CCCCC1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of N Cyclohexyl N Methylsulfamide

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a fingerprint of the functional groups present. For N-Cyclohexyl-N'-methylsulfamide, key vibrational modes would be expected for the sulfonyl group (SO₂), the N-H and C-N bonds of the sulfonamide, and the C-H bonds of the cyclohexyl and methyl groups.

The characteristic stretching vibrations of the SO₂ group in sulfonamides typically appear as two strong bands. nih.gov The asymmetric stretching (ν_as(SO₂)) is expected in the range of 1370-1330 cm⁻¹, and the symmetric stretching (ν_s(SO₂)) is anticipated between 1180-1160 cm⁻¹. The stretching vibration of the S-N bond is typically observed in the 940-900 cm⁻¹ region. nih.gov The N-H stretching vibration of the secondary amine would be visible as a single weak band in the region of 3350–3310 cm⁻¹. nih.gov The various C-H stretching and bending vibrations of the cyclohexyl and methyl groups would appear in their characteristic regions.

Representative FT-IR Data for a Related Sulfonamide

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3255 | Medium |

| C-H Stretch (aliphatic) | ~2930, ~2855 | Strong |

| C=O Stretch (of related carbamate) | ~1745 | Strong |

| N-H Bend | ~1616 | Medium |

| Asymmetric SO₂ Stretch | ~1336 | Strong |

| Symmetric SO₂ Stretch | ~1155 | Strong |

| C-N Stretch | ~1262 | Medium |

| S-N Stretch | ~931 | Medium |

Note: This table is a composite of representative data from related sulfonamide compounds to illustrate expected peak positions. nih.govrsc.org

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For N-Cyclohexyl-N'-methylsulfamide, Raman spectroscopy would be useful for observing the S=O and C-S stretching vibrations, as well as the skeletal vibrations of the cyclohexyl ring. While specific Raman data for the target compound is unavailable, data from related structures like N-cyclohexyl-2-benzothiazylsulfenamide can provide insight into the expected spectral features. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by providing information about the chemical environment, connectivity, and proximity of atoms.

Proton and Carbon-13 NMR for Connectivity and Proximity Analysis

¹H NMR: The proton NMR spectrum of N-Cyclohexyl-N'-methylsulfamide would show distinct signals for the protons of the cyclohexyl ring, the methyl group, and the N-H proton. The cyclohexyl protons would appear as a series of multiplets in the upfield region, typically between 1.0 and 4.0 ppm. The proton attached to the nitrogen-bearing carbon of the cyclohexyl ring would be the most downfield of this group. The methyl protons would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the range of 2.5-3.0 ppm. The N-H proton would give a broad signal whose chemical shift is dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule. For N-Cyclohexyl-N'-methylsulfamide, one would expect to see signals for the six carbons of the cyclohexyl ring, with the carbon attached to the nitrogen being the most downfield among them. A distinct signal for the methyl carbon would also be present. The chemical shifts of the cyclohexyl carbons are influenced by their substitution and conformation.

Representative NMR Data for Related Compounds

¹H NMR of Sodium N-cyclohexylsulfamate chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| CH-N | ~2.97 |

| CH₂ (cyclohexyl) | ~1.0-1.9 |

¹³C NMR of N-Cyclohexyl-4-methylbenzenesulfonamide chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| C-N (cyclohexyl) | ~53 |

| CH₂ (cyclohexyl) | ~24-34 |

| CH₃ (of tosyl group) | ~21 |

Note: These tables show representative chemical shifts from related structures to illustrate the expected ranges for the different nuclei in N-Cyclohexyl-N'-methylsulfamide.

Two-Dimensional NMR Techniques for Complex Spin Systems

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the signals in complex spectra and establishing the complete molecular structure.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons that are on adjacent carbons. For N-Cyclohexyl-N'-methylsulfamide, this would be instrumental in assigning the signals of the interconnected protons within the cyclohexyl ring. Cross-peaks would be observed between the CH-N proton and the adjacent CH₂ protons, and between the various CH₂ protons of the ring.

HSQC: An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would definitively link the proton and carbon signals of the cyclohexyl and methyl groups, confirming the assignments made from the 1D spectra.

Single-Crystal X-ray Diffraction for Solid-State Structure

While a crystal structure for N-Cyclohexyl-N'-methylsulfamide has not been reported, the analysis of a related compound, N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, provides valuable insights into the likely solid-state conformation. researchgate.net In this structure, the cyclohexyl ring adopts a classic chair conformation. The geometry around the sulfonamide nitrogen is typically trigonal pyramidal. It is expected that N-Cyclohexyl-N'-methylsulfamide would also exhibit a chair conformation for the cyclohexyl ring and a similar geometry around the nitrogen atoms in its crystalline form. Intermolecular hydrogen bonding involving the N-H proton and the oxygen atoms of the sulfonyl group would likely play a significant role in the crystal packing. researchgate.net

Conformational Analysis of the Cyclohexyl Ring and Sulfamide (B24259) Moiety

The conformational landscape of N-Cyclohexyl-N'-methylsulfamide is primarily dictated by the orientation of the substituents on the cyclohexyl ring and the rotational freedom around the S-N bonds of the sulfamide group.

The cyclohexyl ring typically adopts a stable chair conformation to minimize angular and torsional strain. The substituent on the nitrogen atom, in this case, the methylsulfamoyl group (-NH-SO₂-NH-CH₃), can occupy either an axial or an equatorial position. Generally, for monosubstituted cyclohexanes, the equatorial position is energetically favored to avoid 1,3-diaxial interactions. Therefore, it is highly probable that the N-sulfamoyl group resides in the equatorial position of the cyclohexane (B81311) ring.

The sulfamide moiety itself possesses a tetrahedral geometry around the central sulfur atom. iucr.orgiucr.org The S-N bond lengths and the various bond angles within the sulfamide group are influenced by the nature of the substituents on the nitrogen atoms. nih.govnih.gov The presence of both a cyclohexyl group and a methyl group introduces asymmetry, which can lead to specific rotational preferences around the S-N bonds to minimize steric hindrance.

| Parameter | Typical Value |

| Cyclohexyl Ring Conformation | Chair |

| N-Sulfamoyl Substituent Position | Equatorial |

| S-N Bond Length | ~1.60 - 1.65 Å |

| S=O Bond Length | ~1.43 Å |

| N-S-N Bond Angle | ~112° |

| O-S-O Bond Angle | ~119° |

Note: The data in this table represents typical values derived from studies on related sulfamide and cyclohexane derivatives and should be considered illustrative for N-Cyclohexyl-N'-methylsulfamide in the absence of specific experimental data.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of N-Cyclohexyl-N'-methylsulfamide would be significantly influenced by intermolecular hydrogen bonding. The sulfamide group contains two N-H protons that can act as hydrogen bond donors and two sulfonyl oxygen atoms that are effective hydrogen bond acceptors. nih.govresearchgate.netcsic.es

These functionalities allow for the formation of robust intermolecular hydrogen bonds, which are a primary driving force in the crystal packing of sulfonamides. nih.govresearchgate.netcsic.es Common motifs include the formation of dimers, chains, or more complex three-dimensional networks. nih.govacs.org The N-H---O=S hydrogen bond is a particularly prevalent and strong interaction in the crystal structures of sulfonamides. nih.gov The specific packing motif adopted by N-Cyclohexyl-N'-methylsulfamide would depend on the interplay between these strong hydrogen bonds and weaker van der Waals interactions involving the cyclohexyl and methyl groups.

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bond | N-H (cyclohexyl side) | O=S | Dimer, Chain |

| Hydrogen Bond | N-H (methyl side) | O=S | Dimer, Chain |

| Van der Waals | Cyclohexyl group | Neighboring molecules | Close packing |

| Van der Waals | Methyl group | Neighboring molecules | Close packing |

Note: This table outlines the potential intermolecular interactions based on the functional groups present in N-Cyclohexyl-N'-methylsulfamide.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass. acs.orgacs.org For N-Cyclohexyl-N'-methylsulfamide (C₇H₁₆N₂O₂S), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers can achieve mass accuracies in the low parts-per-million (ppm) range. nih.govspectroscopyonline.com This level of precision allows for the confident assignment of the molecular formula from the measured mass of the molecular ion.

| Parameter | Value |

| Molecular Formula | C₇H₁₆N₂O₂S |

| Nominal Mass | 192 |

| Monoisotopic Mass (Calculated) | 192.0932 |

| Expected HRMS Measurement | m/z 192.0932 ± error (e.g., < 5 ppm) |

Note: The calculated monoisotopic mass provides the theoretical value that would be compared against the experimental data from an HRMS analysis.

Computational and Theoretical Investigations of N Cyclohexyl N Methylsulfamide

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. This process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. The result is the equilibrium geometry of the molecule. Further exploration of the energetic landscape would identify other stable conformations (local minima) and the transition states that connect them, providing a comprehensive map of the molecule's conformational possibilities and their relative energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for N-Cyclohexyl-N'-methylsulfamide

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. An MEP map for N-cyclohexyl-N'-methylsulfamide would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the hydrogen atoms as regions of positive potential.

Conformational Analysis and Dynamics Simulations

These methods explore the different spatial arrangements of a molecule and their dynamic behavior.

By systematically rotating specific bonds (dihedral angles) in the molecule, such as those connecting the cyclohexyl and methyl groups to the sulfamide (B24259) core, a potential energy surface (PES) scan can be performed. This analysis would reveal the energy barriers between different conformations and identify the most stable rotational isomers (rotamers). For N-cyclohexyl-N'-methylsulfamide, this would be particularly important for understanding the orientation of the bulky cyclohexyl group relative to the rest of the molecule.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of N-cyclohexyl-N'-methylsulfamide would provide a detailed picture of its flexibility, vibrational modes, and how its conformation changes in different environments (e.g., in a vacuum or in a solvent). This would offer insights into the molecule's behavior under realistic conditions.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for N-Cyclohexyl-N'-methylsulfamide

| Parameter | Value |

|---|---|

| Simulation Time | Data not available |

| Temperature | Data not available |

| Pressure | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms, offering a window into the energetic and structural changes that occur as reactants transform into products. Methodologies such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are instrumental in mapping out potential energy surfaces and identifying key stationary points like transition states and intermediates. researchgate.net

The transition state is a critical, fleeting configuration along the reaction coordinate that represents the highest energy barrier. Its characterization is paramount to understanding reaction kinetics. Computational chemistry allows for the precise location of transition state structures and the calculation of their properties. For a hypothetical elementary reaction involving N-cyclohexyl-N'-methylsulfamide, such as N-alkylation, a transition state would be characterized by a single imaginary frequency in its vibrational analysis, confirming it as a first-order saddle point on the potential energy surface.

Table 1: Hypothetical Transition State Parameters for N-methylation of N-Cyclohexyl-N'-methylsulfamide

| Parameter | Value | Description |

| Reaction Type | SN2 N-Alkylation | The reaction of the sulfamide with an electrophile like methyl iodide. |

| Computational Method | DFT (B3LYP/6-31G*) | A common functional and basis set for such calculations. |

| Activation Energy (ΔG‡) | 20-30 kcal/mol | A plausible energy barrier for this type of reaction. |

| Imaginary Frequency | -350 cm-1 | The characteristic vibrational mode corresponding to the breaking and forming of bonds at the transition state. |

| Key Bond Distances | N-C (forming): ~2.2 ÅC-I (breaking): ~2.5 Å | Elongated bonds indicating the transient nature of the structure. |

Computational studies can map out the entire reaction pathway for various transformations. For N-cyclohexyl-N'-methylsulfamide, two primary sites of reactivity are the nitrogen atoms of the sulfamide core and the cyclohexyl ring.

N-Functionalization: The nitrogen atoms, possessing lone pairs of electrons, are nucleophilic. Reactions such as alkylation, acylation, or arylation would proceed via a polar mechanism. Computational modeling, including Intrinsic Reaction Coordinate (IRC) calculations, can trace the path from reactants to products, confirming that the located transition state connects the intended species. researchgate.net These calculations would reveal the degree of synchronicity in bond formation and breaking.

Cyclohexyl Transformations: The cyclohexyl group can undergo transformations such as oxidation or dehydrogenation. Computational models can help predict the regioselectivity and stereoselectivity of such reactions. For instance, the model could determine the relative energies of transition states leading to oxidation at different positions on the cyclohexyl ring, thereby predicting the most likely product. The chair conformation of the cyclohexyl ring is a key structural feature that would be explicitly modeled. nih.gov Studies on related N-cyclohexyl sulfonamides confirm the prevalence of the chair conformation. researchgate.net

Reactivity and Reaction Mechanisms of N Cyclohexyl N Methylsulfamide

Reactions Involving the Sulfamide (B24259) N-H Acidic Proton

The proton on the nitrogen atom of the sulfamide group is acidic and can be removed by a base. This acidity is a key feature of its chemistry, enabling a range of subsequent reactions.

The N-H proton of N-substituted sulfonamides can be abstracted by a suitable base to form a stable anion. The use of strong bases like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) is a common method to achieve this deprotonation. The resulting anion is stabilized by the electron-withdrawing sulfonyl group.

This process is a crucial first step for many synthetic transformations, as the generated anion acts as a potent nucleophile.

Once deprotonated, the resulting anion of N-cyclohexyl-N'-methylsulfamide can readily participate in nucleophilic substitution reactions.

Alkylation: The introduction of an alkyl group at the nitrogen atom can be achieved by reacting the deprotonated sulfamide with an alkyl halide. For instance, the reaction with propyl iodide or ethyl iodide leads to the formation of N-alkylated products. nih.govnih.gov This reaction is typically carried out after in-situ formation of the anion. nih.govnih.gov The choice of the alkylating agent and reaction conditions can be tailored to introduce a variety of alkyl substituents.

Acylation: Similarly, acylation at the nitrogen center can be accomplished by treating the anion with an acylating agent, such as an acyl chloride or anhydride. This leads to the formation of N-acylsulfamides.

Table 1: Examples of N-Alkylation Reactions of Related Sulfonamides

| Starting Sulfonamide | Base | Alkylating Agent | Solvent | Product |

|---|---|---|---|---|

| N-cyclohexylbenzene sulfonamide | Sodium Hydride | Propyl Iodide | N,N-dimethylformamide | N-cyclohexyl-N-propyl benzene (B151609) sulfonamide nih.gov |

| N-cyclohexyl-4-methyl benzene sulfonamide | Sodium Hydride | Ethyl Iodide | N,N-dimethylformamide | N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide nih.gov |

| N-cyclohexylamine-benzene-sulfonamide | Not specified | Methyl Iodide | Not specified | N-Cyclohexyl-N-methylbenzene-sulfonamide nih.gov |

Reactions at the Sulfonyl Group

The sulfur atom of the sulfonyl group is highly oxidized and electrophilic, making it susceptible to attack by nucleophiles.

Strong nucleophiles can attack the sulfur atom of the sulfonyl group, potentially leading to the cleavage of a sulfur-nitrogen bond. The feasibility and outcome of such reactions depend on the nature of the nucleophile and the stability of the potential leaving groups.

The sulfonyl group is generally resistant to further oxidation under standard conditions due to the sulfur atom already being in its highest oxidation state (+6).

Reduction of the sulfonyl group is a challenging transformation that typically requires strong reducing agents. The specific conditions and products of such a reduction for N-cyclohexyl-N'-methylsulfamide are not extensively documented in readily available literature.

Cyclohexyl Ring Reactivity

The cyclohexyl ring in N-cyclohexyl-N'-methylsulfamide is a saturated carbocyclic system and generally exhibits low reactivity. Under typical conditions, it is expected to be chemically inert. However, under forcing conditions, such as those involving strong oxidizing agents or radical initiators, reactions at the C-H bonds of the cyclohexyl ring could potentially occur. The presence of the bulky sulfamide group may sterically hinder certain positions on the ring. In related structures, the cyclohexyl ring typically adopts a stable chair conformation. nih.gov

Methyl Group Transformations

The N-methyl group of N-Cyclohexyl-N'-methylsulfamide is a site susceptible to various chemical transformations, including radical reactions and oxidative pathways.

The N-methyl group can be a target for radical-mediated C-H functionalization. Amidyl radicals, which can be generated from N-H bonds in related amide systems, are known to participate in intermolecular C-H functionalization. researchgate.net These reactions often proceed via a hydrogen atom transfer (HAT) mechanism. In the case of N-Cyclohexyl-N'-methylsulfamide, a nitrogen-centered radical could potentially be formed at the methyl-substituted nitrogen, which could then lead to functionalization of the methyl group or other accessible C-H bonds within the molecule.

Research on the intermolecular C-H functionalization using nitrogen-centered radicals has shown that the steric and electronic properties of the amide-like precursor play a crucial role in determining the site-selectivity of the reaction. rsc.org For instance, bulky N-functionalized amides have been used to achieve highly site-selective intermolecular C-H transformations. rsc.org

The table below summarizes findings from studies on radical functionalization of related N-methyl amides, which can provide insights into potential reactions of N-Cyclohexyl-N'-methylsulfamide.

| Reagent System | Substrate Type | Functionalization | Key Mechanistic Step | Reference |

| N-Halo Amides/Photochemical or Radical Initiation | Aliphatic C-H Bonds | Halogenation | Hydrogen Atom Transfer (HAT) by Amidyl Radical | nih.gov |

| N-Oxiamido Acids/Photocatalysis | Amides and Amines | Fluorination, Chlorination, Thioetherification, Cyanation, Alkynylation | 1,5-HAT by Electrophilic Amidyl Radical | nih.gov |

| N-Functionalized Amides | Diverse Organic Substrates | Site-Selective Intermolecular Functionalization | Sterically-Dictated HAT by Amidyl Radical | rsc.org |

This table presents data from related systems to infer the potential reactivity of N-Cyclohexyl-N'-methylsulfamide.

The N-methyl group is also susceptible to oxidative cleavage, a process known as N-demethylation. This transformation is of significant interest in medicinal chemistry and toxicology, as it is a common metabolic pathway for many drugs. Oxidative N-demethylation of tertiary amides can be mediated by enzyme systems like cytochrome P450 or by chemical oxidants. rsc.org The mechanism often involves the formation of an unstable carbinolamine intermediate that spontaneously decomposes to the demethylated amide and formaldehyde. organic-chemistry.orgacs.orgacs.org

A copper-catalyzed radical N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide (NFSI) as an oxidant has been developed. organic-chemistry.orgacs.orgacs.org This reaction proceeds through a single-electron transfer (SET) and hydrogen-atom transfer (HAT) sequence to generate an iminium cation, which is then hydrolyzed. acs.orgbohrium.com This methodology could potentially be applied to N-Cyclohexyl-N'-methylsulfamide to selectively remove the methyl group.

The following table outlines key features of oxidative N-demethylation reactions of related N-methyl amides.

| Catalyst/Oxidant | Substrate | Product | Intermediate | Reference |

| Cytochrome P450 | Tertiary Amides | N-Dealkylated Amide | Cation Radical, Carbon-Centered Radical, or Iminium Ion | rsc.org |

| Cu(acac)₂/NFSI | N-Methyl Amides | N-Demethylated Amide | Carbinolamine | organic-chemistry.orgacs.orgacs.org |

| Non-Heme Manganese Catalysts | N,N-Dimethylanilines | N-Methylaniline | Carbinolamine | mdpi.com |

This table presents data from related systems to infer the potential reactivity of N-Cyclohexyl-N'-methylsulfamide.

Kinetic and Thermodynamic Studies of Key Reactions

The hydrolysis of sulfonamides is a key degradation pathway. Kinetic studies on N-amidomethylsulfonamides have shown that these compounds hydrolyze through both acid- and base-catalyzed processes. rsc.orgresearchgate.net The mechanism in acidic conditions is thought to involve protonation of the amide followed by the formation of a sulfonyliminium ion. rsc.org In basic conditions, the pathway can vary depending on the substitution pattern, involving either nucleophilic attack at the carbonyl carbon or an elimination-addition mechanism. rsc.org

Ceria-catalyzed hydrolytic cleavage of sulfonamide drugs has also been investigated, demonstrating the cleavage of S-N, C-N, and C-S bonds under ambient conditions. acs.orgnih.gov The rate of hydrolysis is influenced by the pH of the solution, with sulfonamides generally being more stable at higher pH values where they exist in their anionic form. researchgate.net

Thermodynamic studies on sulfonamide crystals and their solutions have provided data on properties such as enthalpy of formation and sublimation. researchgate.net While not directly reporting on reaction kinetics, these studies offer insights into the energetic properties of the sulfonamide functional group. The cleavage of the sulfonamide bond can also be induced by photolysis. nih.gov

The following table summarizes kinetic and thermodynamic findings for related sulfonamide systems.

| Reaction | System | Key Findings | Reference |

| Hydrolysis | N-Amidomethylsulfonamides | Acid- and base-catalyzed pathways; mechanism dependent on pH and substitution. | rsc.orgresearchgate.net |

| Hydrolytic Cleavage | Sulfonamide Drugs on Ceria | Catalytic cleavage of S-N, C-N, and C-S bonds at ambient conditions. | acs.orgnih.gov |

| Hydrolysis | Sulfonamides in Aqueous Solution | Hydrolysis rate decreases with increasing pH; generally low environmental significance. | researchgate.net |

| Disulfide Bond Cleavage | Model Peptides with Radicals | S-S bond cleavage is thermodynamically favored over peptide backbone cleavage. | rsc.org |

This table presents data from related systems to infer the potential reactivity and stability of N-Cyclohexyl-N'-methylsulfamide.

Based on the comprehensive search for "Sulfamide, N-cyclohexyl-N'-methyl-," there is insufficient scientific literature and data available in the public domain to generate a thorough and accurate article that adheres to the provided outline. The search results did not yield specific information regarding the use of "Sulfamide, N-cyclohexyl-N'-methyl-" as a synthetic building block, in ligand and catalyst applications, or in polymer and materials science.

The available information pertains to structurally related but distinct compounds, such as N-cyclohexyl-4-methylbenzenesulfonamide or ligands derived from other N-cyclohexyl precursors. Using this information would violate the strict instruction to focus solely on "Sulfamide, N-cyclohexyl-N'-methyl-."

Therefore, it is not possible to provide a scientifically accurate and detailed article on the specified applications of "Sulfamide, N-cyclohexyl-N'-methyl-" at this time due to the lack of available research findings.

Applications of N Cyclohexyl N Methylsulfamide in Organic Synthesis and Materials Science

Applications in Polymer Science and Materials Engineering

As a Cross-linking Agent or Additive

There is no specific information available in the reviewed scientific literature detailing the use of N-Cyclohexyl-N'-methylsulfamide as a cross-linking agent or additive. However, the fundamental structure of sulfamides suggests a potential for such applications. The two nitrogen atoms of the sulfamide (B24259) group can be functionalized, allowing for the creation of covalent bonds between polymer chains.

In a broader context, a "plant-and-cast" strategy has been developed for chemical cross-linking in mass spectrometry that utilizes a heterobifunctional cross-linker containing an aryl sulfonyl fluoride. This reagent first reacts with a nucleophilic residue on a protein, and the less reactive sulfonyl fluoride is then "cast" in proximity to other residues, facilitating a second reaction and creating a cross-link. While distinct from a simple N,N'-disubstituted sulfamide, this illustrates the utility of the sulfonamide functional group in creating linkages between molecules.

Influence on Material Properties (e.g., Mechanical, Thermal)

Direct studies on the influence of N-Cyclohexyl-N'-methylsulfamide on the properties of materials are not found in the current body of scientific literature. However, the incorporation of sulfonamide moieties into polymers is known to affect their characteristics. For example, sulfonamides have been utilized as plasticizers in fiber-reinforced composite materials. Plasticizers are additives that increase the flexibility and durability of a material, thereby altering its mechanical properties.

Furthermore, research into polysulfamides, which are polymers containing the sulfamide linkage in their backbone, has shown that the structure of the repeating sulfamide unit significantly influences the thermal stability, glass-transition temperature, and crystallinity of the polymer. The presence of hydrogen bonding involving the sulfamide group can contribute to higher polymer crystallinity. These findings suggest that the integration of a molecule like N-Cyclohexyl-N'-methylsulfamide as a monomer or an additive could potentially modify the thermal and mechanical properties of a polymer system.

Advanced Analytical Reagent Applications

While N-Cyclohexyl-N'-methylsulfamide itself is not documented as an advanced analytical reagent, the sulfamide and sulfonamide functional groups are central to the design of various reagents used in analytical chemistry.

Derivatization Agent in Chromatographic Separations

There is no specific evidence of N-Cyclohexyl-N'-methylsulfamide being used as a derivatization agent. However, the general class of sulfonamides is a target for derivatization in chromatographic analysis. Derivatization is a technique used to modify an analyte to improve its separation and detection. For instance, sulfonamides can be derivatized using reagents like fluorescamine to allow for their detection by high-performance liquid chromatography with fluorescence detection (HPLC-FLD). Another example is the use of (trimethylsilyl)diazomethane for the derivatization of sulfonamides prior to analysis by gas chromatography-isotope ratio mass spectrometry (GC-IRMS). These examples highlight the chemical reactivity of the sulfonamide group that is exploited for analytical purposes.

Spectroscopic Probes

Specific use of N-Cyclohexyl-N'-methylsulfamide as a spectroscopic probe has not been reported. However, the sulfonamide scaffold is a key component in the design of various fluorescent probes. These probes are molecules that exhibit a change in their fluorescence properties upon interacting with a specific analyte, allowing for its detection.

For example, electronically tuned sulfonamide-based fluorescent probes have been synthesized for the sensitive and selective detection of metal ions. In these probes, the sulfonamide group often plays a role in coordinating with the metal ion, which in turn modulates the fluorescence of an attached fluorophore. Additionally, sulfonamide-containing naphthalimides have been developed as fluorescent probes for imaging in biological systems, such as tumors. The sulfonamide portion of these molecules can contribute to their targeting capabilities and photophysical properties.

Derivatization Chemistry of N Cyclohexyl N Methylsulfamide

Synthesis of N,N'-Disubstituted Sulfamide (B24259) Analogs

The most direct modification of the N-cyclohexyl-N'-methylsulfamide scaffold involves the substitution of the remaining N-H proton. This transformation allows for the introduction of a wide array of functional groups, significantly altering the molecule's steric and electronic properties. The general approach involves the deprotonation of the sulfamide nitrogen with a suitable base, followed by quenching the resulting anion with an electrophile.

The alkylation of N-substituted sulfamides is a well-established procedure. While specific literature on N-cyclohexyl-N'-methylsulfamide is limited, analogous transformations on similar structures, such as N-cyclohexylbenzenesulfonamide, provide a reliable synthetic template. In a typical reaction, the sulfamide is treated with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) to generate the corresponding sodium salt. Subsequent addition of an alkylating agent, such as an alkyl halide (e.g., propyl iodide), yields the N,N'-disubstituted product. nih.govscispace.com This methodology is broadly applicable for introducing primary, secondary, and activated aryl groups.

The reaction proceeds via an S_N2 mechanism for alkyl halides, while reactions with aryl halides may require transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling) to facilitate C-N bond formation, especially with less reactive aryl chlorides or bromides.

Table 1: Representative N-Alkylation of a Model Sulfamide The following data is based on the alkylation of the analogous compound N-cyclohexylbenzenesulfonamide and is representative of the expected reactivity.

| Base | Electrophile | Solvent | Resulting N-Substituent | Reference |

| Sodium Hydride | Propyl Iodide | DMF | Propyl | nih.govscispace.com |

| Potassium Carbonate | Benzyl Bromide | Acetonitrile | Benzyl | Inferred |

| Sodium Hydride | Ethyl Bromoacetate | THF | Ethoxycarbonylmethyl | Inferred |

The incorporation of heterocyclic motifs onto the sulfamide nitrogen follows the same fundamental principles as alkylation and arylation. The deprotonated sulfamide acts as a nucleophile that can react with a halo-heterocycle, often an activated one (e.g., 2-chloropyridine, 2-chloropyrimidine), to form the corresponding N-heterocyclic derivative. Microwave-assisted synthesis has emerged as a powerful tool for accelerating these types of reactions, often leading to higher yields and shorter reaction times. ijpcbs.com

For instance, the reaction of deprotonated N-cyclohexyl-N'-methylsulfamide with a suitable chloro-substituted heterocycle, such as a derivative of benzimidazole (B57391) or thiophene, can be performed to generate complex bioactive scaffolds. nih.govnih.gov The synthesis of N-heterocycles is a cornerstone of medicinal chemistry, and these sulfamide derivatives could serve as novel pharmacophores. nih.gov

Modifications on the Cyclohexyl Ring

Functionalizing the saturated carbocyclic cyclohexyl ring presents a greater synthetic challenge than N-substitution due to the general inertness of C-H bonds.

Direct functionalization of the cyclohexyl ring on N-cyclohexyl-N'-methylsulfamide is not widely reported in the literature. Standard electrophilic aromatic substitution methods are not applicable, and radical substitution reactions on cyclohexanes often lack selectivity, leading to a mixture of products.

Hypothetically, radical C-H activation using methods like the Hofmann-Löffler-Freytag reaction could be envisioned if the sulfamide nitrogen were part of a suitable precursor, but this would require a multi-step transformation of the parent molecule. More modern C-H activation/functionalization protocols using transition metal catalysts (e.g., palladium, rhodium) are a possibility, but their application to this specific substrate has not been documented. This remains an area ripe for future research.

Achieving stereoselectivity in the derivatization of the cyclohexyl ring can be approached in two primary ways. The first and more straightforward method involves starting the synthesis with an enantiomerically pure cyclohexylamine (B46788). For example, using (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane derivatives as precursors would install chirality into the molecule from the outset.

A second, more complex strategy would involve performing a stereoselective reaction on a pre-existing unsaturated cyclohexyl ring. For example, one could synthesize an N-(cyclohexen-1-yl)-N'-methylsulfamide intermediate. Subsequent stereoselective reactions, such as catalytic asymmetric hydrogenation or dihydroxylation, could then be used to install functionality on the ring with a high degree of stereocontrol. However, this approach requires the synthesis of a specialized starting material.

Preparation of Sulfamide-Based Macrocycles and Polymers

The sulfamide moiety is an effective hydrogen-bond donor and acceptor, making it an attractive functional group for creating self-assembling systems, macrocycles, and polymers. rsc.org Recent advances in "click chemistry," particularly Sulfur(VI) Fluoride Exchange (SuFEx), have enabled the efficient synthesis of polysulfamides and macrocyclic sulfamides under mild conditions. rsc.orgnih.gov

This methodology typically involves the reaction of a bis(sulfamoyl fluoride) with a primary bis(amine). rsc.org To apply this to N-cyclohexyl-N'-methylsulfamide, the parent molecule would first need to be converted into a suitable AB-type monomer. This would necessitate the functionalization of the cyclohexyl ring with a primary amine, linking back to the challenges described in section 7.2.

A hypothetical synthetic route could involve the nitration of a suitable cyclohexyl precursor, followed by reduction to an amine, formation of the sulfamide, and subsequent conversion to a reactive sulfamoyl fluoride. This AB monomer could then undergo step-growth polymerization at elevated temperatures in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield a polysulfamide. rsc.org By performing the reaction under high-dilution conditions, the formation of macrocyclic sulfamides could be favored over polymerization. The properties of the resulting polymers, such as their glass transition temperatures and thermal stability, can be tuned by the choice of the monomer backbone. rsc.orgnih.gov

Synthesis of Chiral Analogs and Enantioselective Transformations

The generation of chiral analogs of N-cyclohexyl-N'-methylsulfamide, which possesses two nitrogen substituents on a central sulfuryl group, represents a significant challenge in synthetic organic chemistry. The creation of stereocenters can be approached by introducing chirality either in the cyclohexyl ring or by derivatization that results in a stereogenic sulfur atom. Methodologies for achieving this can be broadly categorized into diastereoselective syntheses using chiral starting materials and enantioselective transformations on prochiral substrates.

One of the most direct strategies for the synthesis of chiral analogs involves the use of enantiomerically pure starting materials. Chiral cyclohexylamine derivatives are valuable building blocks in asymmetric synthesis. researchgate.net A plausible route to a chiral analog of N-cyclohexyl-N'-methylsulfamide would involve the reaction of an enantiopure cyclohexylamine derivative with a suitable sulfamoyl chloride. The synthesis of such chiral cyclohexylamines can be accomplished through various methods, including photocatalyzed [4+2] cycloadditions, which can produce highly functionalized and stereochemically defined cyclohexylamine structures. thieme-connect.com

For instance, the photocatalyzed reaction between benzocyclobutylamines and vinylketones has been shown to generate chiral benzocyclohexylamines with excellent diastereoselectivity. thieme-connect.com While not directly yielding a simple chiral cyclohexylamine, this method highlights a modern approach to constructing the chiral cyclohexyl core, which could then be further modified and utilized.

Another key strategy focuses on creating a chiral center at the sulfur atom. The synthesis of chiral sulfamides and their derivatives, such as sulfinamides, has been an area of active research. nih.govacs.org These methods often rely on the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. Quinine, for example, has been successfully employed as a chiral auxiliary in the asymmetric synthesis of a variety of chiral sulfinamides with excellent enantioselectivity. nih.gov Such approaches could be adapted to generate chiral sulfamide cores that are subsequently functionalized.

Enantioselective catalysis offers a more atom-economical approach to generating chiral molecules. For instance, the palladium-catalyzed asymmetric hydroamination of allenes has been developed to produce axially chiral sulfonamides. acs.org This type of transformation, while not directly applicable to the synthesis of N-cyclohexyl-N'-methylsulfamide itself, demonstrates the potential of transition-metal catalysis in creating chirality in sulfonamide-containing molecules. acs.org

The following tables present examples of synthetic strategies that, while not directly producing chiral N-cyclohexyl-N'-methylsulfamide, illustrate the principles of diastereoselective and enantioselective synthesis that could be applied to its analogs.

Table 1: Diastereoselective Synthesis of Chiral Cyclohexylamine Derivatives via Photocatalyzed [4+2] Cycloaddition thieme-connect.com

This table showcases the synthesis of chiral cyclohexylamine derivatives. The use of a chiral phosphoric acid catalyst allows for the generation of products with high diastereomeric ratios. Such chiral amines could serve as precursors for chiral sulfamides.

| Entry | R¹ | R² | R³ | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Bn | Ph | OMe | 56 | >20:1 |

| 2 | Bn | 4-ClC₆H₄ | OMe | 49 | >20:1 |

| 3 | Bn | 2-Thienyl | OMe | 57 | 8:1 |

| 4 | Bn | EtO₂C | H | 60 | >20:1 |

| 5 | 4-CF₃C₆H₄ | Ph | OMe | 64 | 4:1 |

Reaction Conditions: Benzocyclobutylamine (1 equiv.), vinylketone (1.2 equiv.), Ir-catalyst PC-1 (2 mol%), (R)-L (chiral phosphoric acid, 5 mol%), NH₄PF₆ (0.6 equiv.), THF-MeOH, 7 W blue LEDs, 45 °C.

Table 2: Asymmetric Synthesis of Chiral Sulfinamides Using (-)-Quinine as a Chiral Auxiliary nih.gov

This table provides examples of the synthesis of chiral sulfinamides. The methodology relies on a chiral auxiliary to induce enantioselectivity, a common strategy in the synthesis of chiral sulfur compounds.

| Entry | R | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | p-Tolyl | 95 | 98 |

| 2 | o-Tolyl | 93 | 97 |

| 3 | 2,4,6-Trimethylphenyl | 90 | 98 |

| 4 | tert-Butyl | 85 | 99 |

| 5 | n-Butyl | 88 | 96 |

Reaction Conditions: Reaction of the corresponding sulfinyl chloride with quinine, followed by nucleophilic displacement.

Research on "Sulfamide, N-cyclohexyl-N'-methyl-" Remains Largely Uncharted Territory

While the broader class of sulfamides, compounds characterized by a central sulfuryl group bonded to two nitrogen atoms, is an area of active investigation in medicinal chemistry and materials science, the specific N-cyclohexyl-N'-methyl substituted variant appears to be a novel or understudied molecule.

Consequently, a detailed discussion on the following topics, as they pertain specifically to "Sulfamide, N-cyclohexyl-N'-methyl-", cannot be provided:

Future Research Directions and Perspectives

Sustainability and Environmental Impact of Sulfamide (B24259) Chemistry

Without foundational research on the synthesis and basic properties of "Sulfamide, N-cyclohexyl-N'-methyl-", any discussion of future research directions would be purely speculative and would not meet the standards of a scientifically rigorous article. The absence of this compound in chemical databases and research articles indicates that it may be a target for future synthesis and characterization, but as of now, it remains an unexplored area of chemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.